3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is a significant compound in organic chemistry, primarily recognized for its applications in drug synthesis and medicinal chemistry. It serves as an important intermediate in the production of muscarinic receptor antagonists, such as darifenacin, which is utilized for treating overactive bladder conditions. This compound features a complex structure that integrates multiple functional groups, making it versatile in various chemical reactions and applications.
The compound is classified under pyrrolidine derivatives due to its pyrrolidine ring structure. It is sourced from organic synthesis processes involving specific reagents and conditions that facilitate its formation. The molecular formula of this compound is , with a molecular weight of approximately 388.932 g/mol.
The synthesis of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine typically involves the reaction of an (S)-1-protected-3-(sulfonyloxy)-pyrrolidine with diphenylacetonitrile in the presence of a base. The process can be outlined as follows:
The molecular structure of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine consists of a pyrrolidine ring substituted with a tosyl group and a cyano-diphenylmethyl moiety. The structural representation can be visualized as follows:
The primary chemical reaction involving this compound is its synthesis through nucleophilic substitution mechanisms. The reaction can be summarized:
This reaction highlights the importance of protecting groups in organic synthesis, allowing for selective transformations without interfering with other functional groups .
The mechanism of action for 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine primarily relates to its role as an intermediate in synthesizing muscarinic receptor antagonists. Upon administration, these antagonists bind to muscarinic receptors in the bladder, inhibiting acetylcholine's action and thereby reducing involuntary bladder contractions.
The binding process involves:
This mechanism is crucial for therapeutic applications in managing bladder disorders .
The physical properties of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity during synthesis .
3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine has several notable applications:
The molecular architecture of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine integrates several distinctive features that govern its reactivity and physical behavior. The pyrrolidine ring adopts a five-membered heterocyclic conformation with S-configuration at the C3 position, which is confirmed through chiral synthesis and crystallographic analysis [1] [4]. This stereogenic center is directly bonded to a sterically demanding trisubstituted carbon bearing two phenyl rings and a polar cyano group (C≡N), creating a chiral quaternary center with significant steric congestion. The tosyl group (-SO₂C₆H₄CH₃) attached to the pyrrolidine nitrogen enhances solubility in aprotic solvents and acts as a protective moiety during synthetic manipulations [2] [4].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 416.54 g/mol | - |
Density | 1.2 ± 0.1 g/cm³ | Room temperature |
Boiling Point | 582.8 ± 52.0 °C | 760 mmHg |
Flash Point | 306.3 ± 30.7 °C | - |
Vapor Pressure | 1.43 × 10⁻¹³ mmHg | 25°C |
Refractive Index | 1.628–1.629 | - |
LogP | 5.55 | - |
Solubility | Chloroform, Dichloromethane | Room temperature |
Electronic properties are dominated by the electron-withdrawing nature of the tosyl group and the strong dipole moment of the cyano group, which collectively influence the compound’s spectroscopic signatures. Infrared spectroscopy reveals a sharp C≡N stretch at ~2200 cm⁻¹, while ¹³C-NMR confirms the quaternary carbon resonance at δ 75–80 ppm [1] [4]. The orthogonal spatial arrangement of the phenyl rings, evidenced by X-ray studies, creates a propeller-like steric shield around the cyano group, restricting rotational freedom and enhancing chiral induction in reactions [4]. This geometric constraint is quantified by a torsional angle of 85–90° between the phenyl rings, as determined through crystallographic analysis [4].
Table 2: Bonding and Stereochemical Parameters
Structural Feature | Parameter |
---|---|
C3 Stereochemistry | (S)-configuration |
C-C≡N Bond Angle | 178–180° |
Dihedral Angle (Phenyls) | 85–90° |
N-S Bond Length | 1.65 Å |
Torsional Barrier (Phenyls) | 15–20 kJ/mol |
The synthesis of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine emerged in the late 1980s alongside efforts to develop enantioselective routes to muscarinic antagonists. Its significance escalated when identified as the penultimate precursor to darifenacin (marketed as Enablex®), a bladder-selective antimuscarinic drug approved by the FDA in 2004 [4] [5]. Early synthetic routes relied on classical resolution techniques, but the demand for high enantiopurity (>99% ee) drove the adoption of asymmetric catalysis and chiral pool strategies in the 1990s [4]. A landmark advancement occurred in 2008 with the disclosure of a phase-transfer catalytic process (WO2008/126106), which enabled large-scale production under mild conditions using diphenylacetonitrile and (S)-3-tosyloxypyrrolidine with sodium t-butoxide in DMF [1] [4].
The compound’s versatility extends beyond darifenacin synthesis. Its α,α-diphenyl-α-cyanomethyl moiety functions as a sterically hindered nucleophile in alkylation reactions, while the tosyl group facilitates C–N bond formation via Mitsunobu reactions or nucleophilic displacements [4] [5]. This dual reactivity has enabled its use in constructing complex nitrogen heterocycles for kinase inhibitors and neurotransmitter analogs [2] [4]. Commercial production scales evolved from milligram-level laboratory curiosities in the 1990s to metric-ton quantities by 2010, reflecting its integration into industrial pharmaceutical workflows [4].
Table 3: Historical Milestones and Patents
Year | Development | Significance |
---|---|---|
1989 | Initial racemic synthesis reported | Established core reactivity |
1994 | Enantioselective route to (S)-isomer | Enabled darifenacin preclinical development |
2004 | Darifenacin FDA approval | Validated compound's therapeutic relevance |
2008 | WO2008/126106 (phase-transfer process) | Scalable synthesis with reduced reaction temperatures |
2015+ | Adoption in kinase inhibitor intermediates | Expanded utility beyond darifenacin |
As a chiral synthon, 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine excels due to its configurational stability and polyfunctional reactivity. The quaternary carbon center resists epimerization under basic conditions (pH ≤ 12), while the cyano group undergoes smooth hydrolysis to carboxylic acids or amides, or participates in nucleophilic additions [2] [5]. These transformations are pivotal in synthesizing darifenacin, where the cyano group is hydrolyzed to a carboxamide, followed by tosyl deprotection and N-alkylation with (5-bromopentyl)benzofuran [4] [5].
The steric bulk of the diphenylmethyl unit confers exceptional diastereoselectivity in reactions at adjacent sites. For instance, enolization with LDA at −78°C generates a configurationally stable enolate that alkylates with >20:1 diastereomeric ratio, enabling access to sterically congested analogs [4]. Beyond darifenacin, this compound has been utilized in:
Table 4: Synthetic Routes and Yields
Method | Reagents/Conditions | Yield | Purity | Ref. |
---|---|---|---|---|
Nucleophilic Displacement | Diphenylacetonitrile, NaOtBu, DMF, 35°C | 85% | 99% ee | [4] |
Phase-Transfer Catalysis | KOH, Bu₄NBr, Toluene, 25–60°C | 78% | 98% ee | [4] |
Thermal Cyclization | DMF, 95–100°C, 5h | 70% | 95% ee | [4] |
Economically, gram-scale pricing reflects its high value: 100 mg costs $63–$158, while 5g ranges from $715–$1,512 depending on the supplier and purity [2] [4]. This positions it as a premium building block for targeted syntheses of complex therapeutics.
Table 5: Economic Aspects and Commercial Availability
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
Matrix Scientific | 95+% | 5g | $1,512 |
Crysdot | 95+% | 5g | $757 |
Biosynth Carbosynth | 98% | 100mg | $110 |
ChemScene | 95% | 10g | $220 |
Table 6: Comprehensive Synonym Listing
Synonym |
---|
(3S)-1-[(4-Methylphenyl)sulfonyl]-α,α-diphenyl-3-pyrrolidineacetonitrile |
(S)-2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile |
{(3S)-1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-yl}(diphenyl)acetonitrile |
2-[(3S)-1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile |
Darifenacin Intermediate 5 |
3-Pyrrolidineacetonitrile, 1-[(4-methylphenyl)sulfonyl]-α,α-diphenyl-, (S)- |
2,2-Diphenyl-2-((3S)-1-tosyl-3-pyrrolidinyl)acetonitrile |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7